Cas no 2201570-07-0 (N-[4-Fluoro-3-[(1-oxo-2-propen-1-yl)amino]phenyl]tetrahydro-3-methoxy-3-furancarboxamide)
![N-[4-Fluoro-3-[(1-oxo-2-propen-1-yl)amino]phenyl]tetrahydro-3-methoxy-3-furancarboxamide structure](https://www.kuujia.com/scimg/cas/2201570-07-0x500.png)
N-[4-Fluoro-3-[(1-oxo-2-propen-1-yl)amino]phenyl]tetrahydro-3-methoxy-3-furancarboxamide Chemical and Physical Properties
Names and Identifiers
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- EN300-26588574
- 2201570-07-0
- N-[4-Fluoro-3-(prop-2-enoylamino)phenyl]-3-methoxyoxolane-3-carboxamide
- N-[4-fluoro-3-(prop-2-enamido)phenyl]-3-methoxyoxolane-3-carboxamide
- Z1833613845
- N-[4-Fluoro-3-[(1-oxo-2-propen-1-yl)amino]phenyl]tetrahydro-3-methoxy-3-furancarboxamide
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- Inchi: 1S/C15H17FN2O4/c1-3-13(19)18-12-8-10(4-5-11(12)16)17-14(20)15(21-2)6-7-22-9-15/h3-5,8H,1,6-7,9H2,2H3,(H,17,20)(H,18,19)
- InChI Key: JPBQAHBNAJUZJM-UHFFFAOYSA-N
- SMILES: O1CCC(OC)(C(NC2=CC=C(F)C(NC(=O)C=C)=C2)=O)C1
Computed Properties
- Exact Mass: 308.11723519g/mol
- Monoisotopic Mass: 308.11723519g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 22
- Rotatable Bond Count: 5
- Complexity: 445
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.7
- Topological Polar Surface Area: 76.7Ų
Experimental Properties
- Density: 1.28±0.1 g/cm3(Temp: 20 °C; Press: 760 Torr)(Predicted)
- Boiling Point: 536.9±50.0 °C(Predicted)
- pka: 12.14±0.70(Predicted)
N-[4-Fluoro-3-[(1-oxo-2-propen-1-yl)amino]phenyl]tetrahydro-3-methoxy-3-furancarboxamide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-26588574-1.0g |
2201570-07-0 | 1g |
$0.0 | 2023-04-26 | |||
Enamine | EN300-26588574-0.05g |
N-[4-fluoro-3-(prop-2-enamido)phenyl]-3-methoxyoxolane-3-carboxamide |
2201570-07-0 | 95.0% | 0.05g |
$246.0 | 2025-03-20 |
N-[4-Fluoro-3-[(1-oxo-2-propen-1-yl)amino]phenyl]tetrahydro-3-methoxy-3-furancarboxamide Related Literature
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Junjie Chen,Parham Rohani,Stavros G. Karakalos,Michael J. Lance,Todd J. Toops,Mark T. Swihart,Eleni A. Kyriakidou Chem. Commun., 2020,56, 9882-9885
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Elzbieta Frackowiak Phys. Chem. Chem. Phys., 2007,9, 1774-1785
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Weiwei Rong,Zheng Sun,Qing Li,Ran Liu,Taozhen Zhang,Tianyang Wang,Wenling Yang,Zhe Li,Kaishun Bi Anal. Methods, 2016,8, 2176-2184
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Monika Kos,Anita Jemec Kokalj,Gordana Glavan,Gregor Marolt,Primož Zidar,Janko Božič,Sara Novak,Damjana Drobne Environ. Sci.: Nano, 2017,4, 2297-2310
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Soon Moon Jeong,Seongkyu Song,Kyung-Il Joo,Joonwoo Kim,Sung-Ho Hwang,Jaewook Jeong,Hyunmin Kim Energy Environ. Sci., 2014,7, 3338-3346
Additional information on N-[4-Fluoro-3-[(1-oxo-2-propen-1-yl)amino]phenyl]tetrahydro-3-methoxy-3-furancarboxamide
N-[4-Fluoro-3-[(1-oxo-2-propen-1-yl)amino]phenyl]tetrahydro-3-methoxy-3-furancarboxamide (CAS No. 2201570-07-0): A Comprehensive Overview
N-[4-Fluoro-3-[(1-oxo-2-propen-1-yl)amino]phenyl]tetrahydro-3-methoxy-3-furancarboxamide (CAS No. 2201570-07-0) is a novel compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, often referred to by its systematic name, is a member of the amide class and features a unique combination of functional groups, including a fluoro-substituted phenyl ring, an amide linkage, and a tetrahydrofuran moiety. These structural elements contribute to its potential therapeutic applications and biological activities.
The fluoro-substituted phenyl ring in the compound's structure is particularly noteworthy due to its ability to modulate the compound's pharmacological properties. Fluorine atoms are known for their strong electron-withdrawing effect, which can enhance the lipophilicity and metabolic stability of the molecule. This property is crucial in drug design, as it can improve the compound's ability to cross biological membranes and reach its target site of action.
The amide linkage in N-[4-Fluoro-3-[(1-oxo-2-propen-1-yl)amino]phenyl]tetrahydro-3-methoxy-3-furancarboxamide plays a pivotal role in its biological activity. Amides are common functional groups in many biologically active molecules, including peptides and proteins. The amide bond can form hydrogen bonds with biological targets, enhancing the compound's binding affinity and selectivity. This feature is particularly important in the development of drugs that target specific receptors or enzymes.
The tetrahydrofuran moiety is another key structural element of this compound. Tetrahydrofuran rings are known for their flexibility and ability to adopt various conformations, which can influence the compound's interactions with biological targets. Additionally, the presence of a methoxy group on the tetrahydrofuran ring can further modulate the compound's lipophilicity and solubility properties, making it more suitable for pharmaceutical applications.
Recent studies have explored the potential therapeutic applications of N-[4-Fluoro-3-[(1-oxo-2-propen-1-yl)amino]phenyl]tetrahydro-3-methoxy-3-furancarboxamide. One notable area of research has focused on its anti-inflammatory properties. In vitro studies have shown that this compound can inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6, suggesting its potential use in treating inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.
Another promising application of N-[4-Fluoro-3-[(1-oxo-2-propen-1-yl)amino]phenyl]tetrahydro-3-methoxy-3-furancarboxamide is in cancer therapy. Preclinical studies have demonstrated that this compound can induce apoptosis in various cancer cell lines, including those resistant to conventional chemotherapeutic agents. The mechanism of action appears to involve the modulation of key signaling pathways involved in cell survival and proliferation.
In addition to its anti-inflammatory and anticancer properties, N-[4-Fluoro-3[(1-oxypropenoyl)amino]phenyl]tetrahydrofuranylcarboxamide has also shown potential as an antiviral agent. Research has indicated that this compound can inhibit the replication of several viruses, including influenza and herpes simplex virus (HSV). The antiviral activity is thought to be mediated through the disruption of viral entry or replication processes.
The safety profile of N-[4-fluoro-N-(3-formamido(4-fluorophenyl))tetrahydrofuran-carboxylic acid methyl ester] has been evaluated in preclinical studies. These studies have shown that the compound exhibits low toxicity at therapeutic doses, with no significant adverse effects observed in animal models. However, further clinical trials are necessary to fully assess its safety and efficacy in human subjects.
From a synthetic chemistry perspective, N-[4-fluoro-N-(3-formamido(4-fluorophenyl))tetrahydrofuran-carboxylic acid methyl ester] can be synthesized through a series of well-established chemical reactions. The synthesis typically involves the reaction of a fluoro-substituted aniline derivative with an appropriate acryloyl chloride or acryloyl ester to form the amide linkage, followed by coupling with a tetrahydrofuran carboxylic acid derivative to introduce the tetrahydrofuran moiety. The final step often involves deprotection or modification of functional groups to obtain the desired product.
In conclusion, N-[4-fluoro-N-(3-formamido(4-fluorophenyl))tetrahydrofuran-carboxylic acid methyl ester] (CAS No. 2201570-07-0) is a promising compound with diverse biological activities and potential therapeutic applications. Its unique structural features make it an attractive candidate for further research and development in medicinal chemistry and pharmaceutical sciences. Ongoing studies are expected to provide more insights into its mechanisms of action and potential clinical uses.
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